(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a dimethoxyphenyl group, and a keto group, makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4-dimethoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl compounds, and various oxo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid: shares similarities with compounds such as 2,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylboronic acid.
2,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
2,4-Dimethoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
The uniqueness of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid lies in its chiral nature and the presence of both amino and keto functional groups
Eigenschaften
Molekularformel |
C13H17NO5 |
---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
QFODAZFJAIMDSD-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.